N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide
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Overview
Description
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide: is a compound that belongs to the class of ynamides, which are functionalized acetylenes. These compounds are known for their diverse reactivity due to the presence of a carbon-carbon triple bond and an amino function. The unique structure of this compound makes it a valuable building block in organic synthesis and heterocyclic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide can be achieved through various methods. One common approach involves the use of ynamides as starting materials. For instance, the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides can be employed to synthesize this compound under mild conditions . Another method involves the metal-catalyzed double hydroaminations of symmetrical 1,3-butadiynamides with anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Scientific Research Applications
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecular scaffolds and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of optoelectronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide involves its interaction with molecular targets through its functional groups. The compound’s carbon-carbon triple bond and amino function allow it to participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and share similar reactivity and applications.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have similar structural features and biological activities.
Uniqueness: N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide is unique due to its specific combination of a pyridine ring, a pyrrolidine ring, and a but-2-ynamide group. This unique structure provides distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-8-16(10-11)12-5-3-7-14-9-12/h3,5,7,9,11H,6,8,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSONSDGNQAFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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